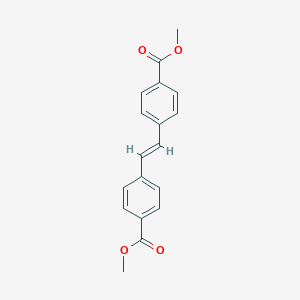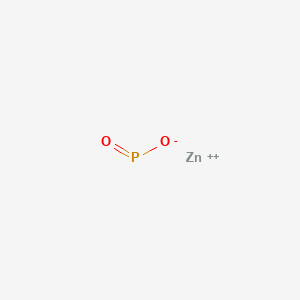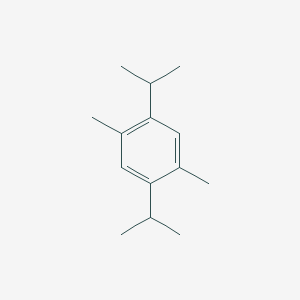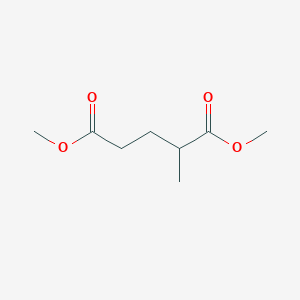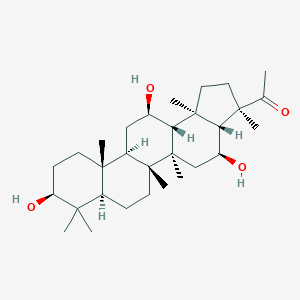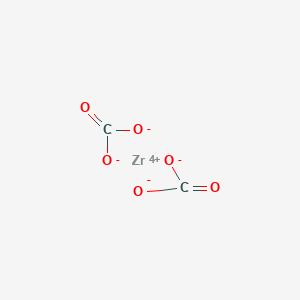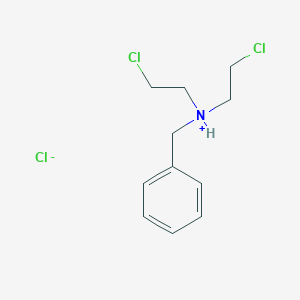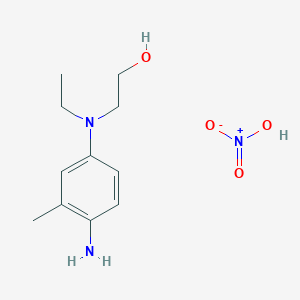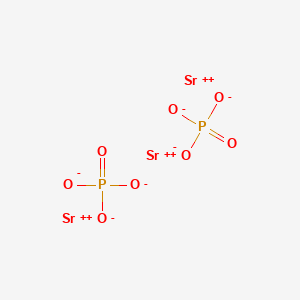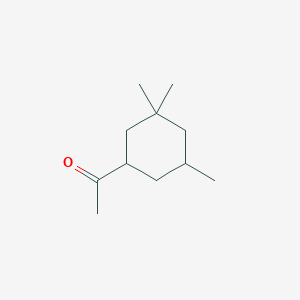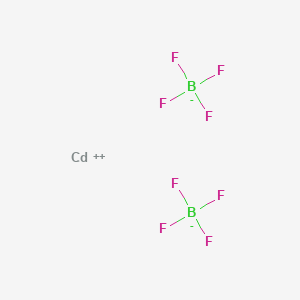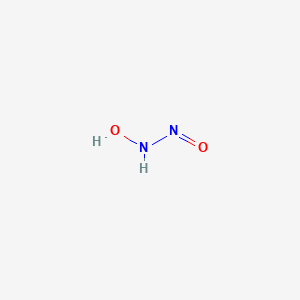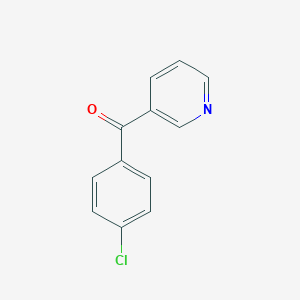
4-Chlorophenyl pyridin-3-yl ketone
Übersicht
Beschreibung
4-Chlorophenyl pyridin-3-yl ketone is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. This compound is part of a broader class of chemicals known for their applications in different fields, including materials science and pharmacology.
Synthesis Analysis
- A novel approach to synthesize derivatives involving alpha-nitro ketone intermediates, including compounds similar to 4-Chlorophenyl pyridin-3-yl ketone, has been developed, demonstrating the versatility of these compounds in synthesis (Zhang, Tomizawa, & Casida, 2004).
Molecular Structure Analysis
- Detailed investigations into the molecular structure of compounds related to 4-Chlorophenyl pyridin-3-yl ketone have been conducted. These studies include vibrational studies, quantum chemical analysis, and topological evaluations (Sivakumar et al., 2021).
Chemical Reactions and Properties
- The compound's ability to undergo various chemical reactions, such as with alpha-nitro ketones, showcases its chemical versatility and the potential for creating a range of derivatives with diverse properties (Zhang et al., 2004).
Physical Properties Analysis
- The physical properties of related compounds, including their vibrational modes and geometrical parameters, have been extensively studied, providing insights into the physical characteristics of 4-Chlorophenyl pyridin-3-yl ketone (Sivakumar et al., 2021).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, are evident in the compound's interaction with various chemicals and its behavior in different chemical reactions. The versatility in forming derivatives indicates a range of chemical properties (Zhang et al., 2004).
Wissenschaftliche Forschungsanwendungen
1. Nonlinear Optics
- Application Summary: The molecule 3- (4-chlorophenyl)-1- (pyridin-3-yl) prop-2-en-1-one, a derivative of 4-Chlorophenyl pyridin-3-yl ketone, has potential applications in nonlinear optics. This is confirmed by second and third harmonic generation studies at five different characteristic wavelengths .
- Methods of Application: The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level .
- Results: The static and dynamic polarizability are found to be many-fold higher than that of urea. The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .
2. Anti-Inflammatory
- Application Summary: Compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37), which are derivatives of 4-Chlorophenyl pyridin-3-yl ketone, showed significant anti-inflammatory activity .
- Methods of Application: The compounds were tested for their ability to inhibit inflammation using paw edema and acetic acid-induced writhings .
- Results: Compounds 36 and 37 showed 87.4% and 88.2% inflammation inhibition using paw edema, and 78.5% and 76.6% inhibition of acetic acid-induced writhings, respectively .
3. Blood Glucose Reduction
- Application Summary: Compounds derived from 4-Chlorophenyl pyridin-3-yl ketone may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
- Methods of Application: The compounds were tested for their ability to reduce blood glucose levels .
- Results: The compounds were found to be effective in reducing blood glucose levels, suggesting potential applications in the treatment of type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
4. Optoelectronic Device Fabrication
- Application Summary: The molecule 3- (4-chlorophenyl)-1- (pyridin-3-yl) prop-2-en-1-one, a derivative of 4-Chlorophenyl pyridin-3-yl ketone, has potential applications in optoelectronic device fabrications .
- Methods of Application: The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level .
- Results: The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .
5. Synthesis of Pyridin-2-yl-methanones
- Application Summary: 4-Chlorophenyl pyridin-3-yl ketone can be used in the synthesis of pyridin-2-yl-methanones, which are important pharmaceutical intermediates .
- Methods of Application: An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions was described .
- Results: Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .
6. Synthesis of Bepotastine and Cloperastine
- Application Summary: (S)-4-Chlorophenylpyridylmethanol and ®-4-chlorobenzhydrol, which are key pharmaceutical intermediates for the synthesis of bepotastine and cloperastine, respectively, can be derived from 4-Chlorophenyl pyridin-3-yl ketone .
- Methods of Application: The biocatalytic approach to prepare these bulky diaryl ketones remains challenging because of the low activity of naturally occurring alcohol dehydrogenases (ADH) .
- Results: The synthesis of bepotastine and cloperastine using these intermediates has been reported .
4. Optoelectronic Device Fabrication
- Application Summary: The molecule 3- (4-chlorophenyl)-1- (pyridin-3-yl) prop-2-en-1-one, a derivative of 4-Chlorophenyl pyridin-3-yl ketone, has potential applications in optoelectronic device fabrications .
- Methods of Application: The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level .
- Results: The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .
5. Synthesis of Pyridin-2-yl-methanones
- Application Summary: 4-Chlorophenyl pyridin-3-yl ketone can be used in the synthesis of pyridin-2-yl-methanones, which are important pharmaceutical intermediates .
- Methods of Application: An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions was described .
- Results: Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .
6. Synthesis of Bepotastine and Cloperastine
- Application Summary: (S)-4-Chlorophenylpyridylmethanol and ®-4-chlorobenzhydrol, which are key pharmaceutical intermediates for the synthesis of bepotastine and cloperastine, respectively, can be derived from 4-Chlorophenyl pyridin-3-yl ketone .
- Methods of Application: The biocatalytic approach to prepare these bulky diaryl ketones remains challenging because of the low activity of naturally occurring alcohol dehydrogenases (ADH) .
- Results: The synthesis of bepotastine and cloperastine using these intermediates has been reported .
Zukünftige Richtungen
The potential applications of 4-Chlorophenyl pyridin-3-yl ketone in nonlinear optics have been confirmed by second and third harmonic generation studies . The static and dynamic polarizability of this compound was found to be many-fold higher than that of urea . These studies suggest that this material possesses superior properties and could be applied in optoelectronic device fabrications .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWGUDFNQIAHEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163054 | |
| Record name | 4-Chlorophenyl pyridin-3-yl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl pyridin-3-yl ketone | |
CAS RN |
14548-44-8 | |
| Record name | (4-Chlorophenyl)-3-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14548-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenyl pyridin-3-yl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorophenyl pyridin-3-yl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorophenyl pyridin-3-yl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



